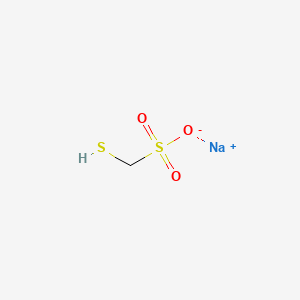
Sodium mercaptomethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium mercaptomethanesulfonate can be synthesized through the reaction of mercaptoethanol with sodium bisulfite under controlled conditions. The reaction typically involves heating the reactants in an aqueous solution, followed by purification processes to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process may include additional steps such as crystallization and drying to produce the final product in a stable form .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium mercaptomethanesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions with halogenated compounds under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield sulfonic acid derivatives, while reduction may produce thiol-containing compounds .
Wissenschaftliche Forschungsanwendungen
Sodium mercaptomethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and analytical techniques.
Biology: The compound is employed in studies involving thiol chemistry and redox biology.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
Sodium mercaptomethanesulfonate exerts its effects by interacting with toxic metabolites of certain chemotherapy drugs, such as acrolein. It forms stable, non-toxic compounds with these metabolites, thereby reducing their harmful effects on the body. The compound also acts as an inhibitor of myeloperoxidase, modulating its catalytic activity and function .
Vergleich Mit ähnlichen Verbindungen
- Sodium 2-mercaptoethanesulfonate
- Coenzyme M sodium salt
- HS-CoM Na
Comparison: Sodium mercaptomethanesulfonate is unique in its ability to form stable, non-toxic compounds with toxic metabolites of chemotherapy drugs, making it particularly valuable in medical applications. Its thiol group allows it to participate in a variety of chemical reactions, providing versatility in both research and industrial settings .
Eigenschaften
CAS-Nummer |
68928-43-8 |
|---|---|
Molekularformel |
CH3NaO3S2 |
Molekulargewicht |
150.16 g/mol |
IUPAC-Name |
sodium;sulfanylmethanesulfonate |
InChI |
InChI=1S/CH4O3S2.Na/c2-6(3,4)1-5;/h5H,1H2,(H,2,3,4);/q;+1/p-1 |
InChI-Schlüssel |
WBIKPQSRRXSSPQ-UHFFFAOYSA-M |
Kanonische SMILES |
C(S)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Iron, [N,N-bis[[2-(hydroxy-kappaO)-5-sulfophenyl]methyl]glycinato(3-)-kappaN,kappaO]-](/img/structure/B13774652.png)
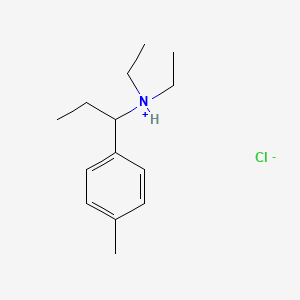
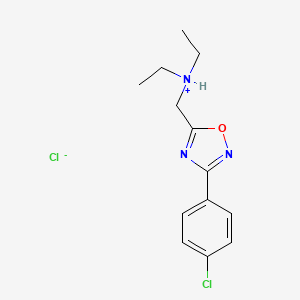

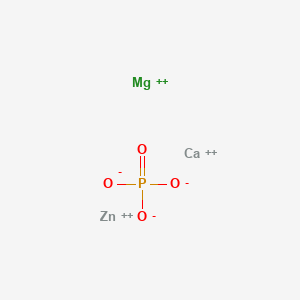
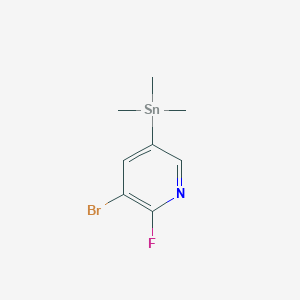
![[2-[6-[[2-[Dimethyl-[2-methyl-3-(2,2,6-trimethylcyclohexyl)propyl]azaniumyl]acetyl]amino]hexylamino]-2-oxoethyl]-dimethyl-[2-methyl-3-(2,2,6-trimethylcyclohexyl)propyl]azanium;dichloride](/img/structure/B13774681.png)
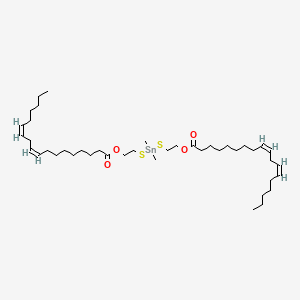
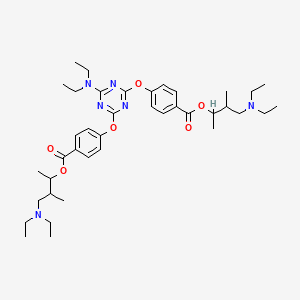
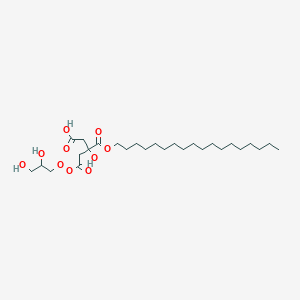
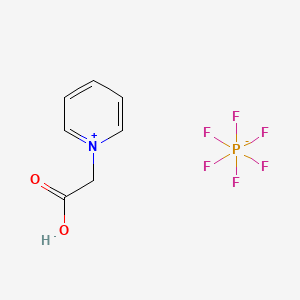
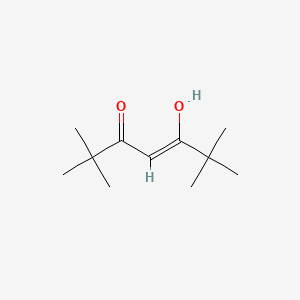
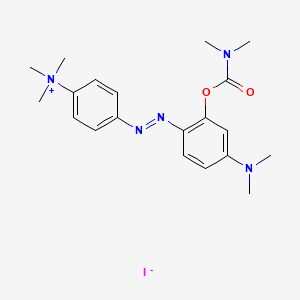
![5,6-Dihydro-4a,6c-diazacyclobuta[a]cyclopenta[cd]pentalene](/img/structure/B13774730.png)
